molecular formula C13H16ClNO4 B1270874 N-Boc-(2'-Chlorophenyl)glycine CAS No. 313490-25-4

N-Boc-(2'-Chlorophenyl)glycine

Cat. No. B1270874
CAS RN: 313490-25-4
M. Wt: 285.72 g/mol
InChI Key: XPFJZGJBRMTXCE-UHFFFAOYSA-N
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Description

“N-Boc-(2’-Chlorophenyl)glycine” is a synthetic compound used in various fields of research and industry. It is a derivative of glycine, an amino acid that serves as a building block of proteins. The molecular formula is C13H16ClNO4 and the molecular weight is 285.723 .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . A preparation method of Boc-glycine involves mixing a water solution of L-glycine and a water solution of sodium hydrogen carbonate, then adding (Boc)2O in batches .


Molecular Structure Analysis

The molecular structure of “N-Boc-(2’-Chlorophenyl)glycine” consists of a benzene ring substituted with a chlorine atom and a Boc-protected glycine group . The exact mass is 285.076782 .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, and N-Boc removal with HCl in organic solvents .


Physical And Chemical Properties Analysis

“N-Boc-(2’-Chlorophenyl)glycine” has a density of 1.3±0.1 g/cm3 . The boiling point is approximately 431.5±40.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis Techniques and Applications

  • N-Boc-(2'-Chlorophenyl)glycine has been utilized in the synthesis of various amino acid derivatives and peptides. For instance, its application in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine allows for native chemical ligation at phenylalanine, useful in peptide synthesis (Crich & Banerjee, 2007). Similarly, the compound has been used in the creation of N-(Boc)-L-(2-Bromoallyl)-glycine, which acts as a versatile intermediate for synthesizing optically active unnatural amino acids (Leanna & Morton, 1993).

Utilization in Asymmetric Synthesis

  • The compound is instrumental in asymmetric synthesis processes. For instance, it has been employed in the enantioselective synthesis of α-amino acids via carbon-carbon bond-forming radical reactions, showcasing its utility in creating stereochemically complex molecules (Hamon et al., 1995).

Role in Peptide Nucleic Acid Synthesis

  • A notable application of this compound is in the synthesis of peptide nucleic acid monomers. It serves as a building block in this process, indicating its significance in the synthesis of biologically relevant molecules (Wojciechowski & Hudson, 2008).

Application in Cyclic Amino Acid Synthesis

  • The compound is also utilized in the asymmetric synthesis of cyclic amino acids like (−)-baikiain and (−)-4-methylene proline. This demonstrates its versatility in synthesizing a range of amino acid derivatives (Mazon & Nájera, 1997).

Contribution to Enolate Chemistry

  • In the field of enolate chemistry, N-Boc-activated sulfahydantoin, derived from this compound, is seen as an equivalent to glycine enolate. This application is significant in the stereocontrolled preparation of threonine homologues and analogues of polyoxamic acid (Bouchouk et al., 2009).

Safety and Hazards

Users should avoid breathing mist, gas or vapours of “N-Boc-(2’-Chlorophenyl)glycine”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJZGJBRMTXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373530
Record name N-Boc-(2'-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313490-25-4
Record name N-Boc-(2'-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 313490-25-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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